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For Researchers, Scientists, and Drug Development Professionals

Paxilline, a tremorgenic indole alkaloid mycotoxin, is a widely utilized pharmacological tool for

investigating the function of large-conductance Ca²⁺- and voltage-activated potassium (BK)

channels. Its utility stems from its high potency and specificity for this channel type. However, a

comprehensive understanding of its potential cross-reactivity with other ion channels and

cellular targets is crucial for the accurate interpretation of experimental results. This guide

provides an objective comparison of Paxilline's performance, supported by experimental data,

to elucidate its selectivity profile.

Quantitative Analysis of Paxilline's Potency and
Selectivity
Paxilline's inhibitory effect on BK channels is state-dependent, exhibiting significantly higher

affinity for the closed conformation of the channel.[1][2] This results in a wide range of reported

IC₅₀ values, which are contingent on the experimental conditions that influence the channel's

open probability, such as membrane potential and intracellular calcium concentration.[2][3]

While Paxilline is highly selective for BK channels, at higher concentrations, it has been shown

to interact with other cellular targets, most notably the sarco/endoplasmic reticulum Ca²⁺-

ATPase (SERCA) pump.[4][5][6]
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- IC₅₀ 5 - 50 µM [4][5]

Mechanism of Action: A Tale of Two States
Paxilline's primary mechanism of action on BK channels is a closed-channel block.[1][3][10] It

binds to the intracellular side of the channel, near the central cavity, and allosterically stabilizes

the closed conformation.[11][12][13] This reduces the channel's open probability without

directly occluding the pore when it is open.[3][14] The affinity of Paxilline for the closed state is

estimated to be over 500 times greater than for the open state.[2][3]
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This state-dependent inhibition is a critical factor for experimental design. Conditions that favor

the open state, such as membrane depolarization and high intracellular calcium levels, will

decrease the apparent potency of Paxilline.[3][11] Conversely, at hyperpolarized potentials

where the channel is predominantly closed, Paxilline exhibits its highest potency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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